2-(4-chlorophenoxy)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-17-3-5-18(6-4-17)27-14-19(26)24-13-15-7-10-25(11-8-15)20-16(12-22)2-1-9-23-20/h1-6,9,15H,7-8,10-11,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNITVIQUIQPTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences in biological activity, synthesis, and physicochemical properties:
Key Observations:
Structural Flexibility: The piperidine ring in the target compound can be replaced with azetidine (a four-membered ring) to modulate ring strain and binding kinetics . Substituting the 3-cyanopyridinyl group with benzyl or indolin-2-one moieties shifts biological targets (e.g., from ATF4 to AChE) .
Synthetic Efficiency :
- The target compound’s synthesis (85% yield) is more efficient than derivatives requiring titanium catalysts (19% yield) .
- Ethynazetidine analogs may face synthetic challenges due to strained ring systems, though specific yields are unreported .
Biological Activity: The 4-chlorophenoxy group is a conserved feature in ATF4 inhibitors, while modifications to the heterocyclic core (e.g., pyridine vs. pyrimidine) alter selectivity . Introducing methylpiperazine (as in ) may improve blood-brain barrier penetration for CNS applications.
Physicochemical Properties: Melting points for similar chlorophenoxy-acetamides range from 268–287°C, correlating with aromatic stacking and hydrogen bonding .
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